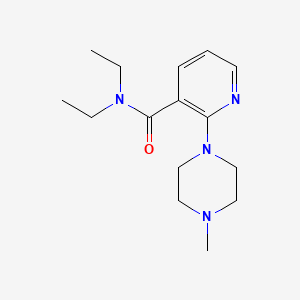
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of pyridine-3-carboxylic acid with N,N-diethyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the carboxamide bond . The reaction mixture is refluxed under a nitrogen atmosphere to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The piperazine moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-pyridinecarboxamide: Similar structure but lacks the piperazine moiety.
Nicotinamide: Contains a pyridine ring and carboxamide group but differs in the substituents.
N,N-Dimethyl-3-pyridinecarboxamide: Similar to the title compound but with different alkyl groups on the nitrogen atoms.
Uniqueness
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .
Properties
CAS No. |
52943-18-7 |
|---|---|
Molecular Formula |
C15H24N4O |
Molecular Weight |
276.38 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-4-18(5-2)15(20)13-7-6-8-16-14(13)19-11-9-17(3)10-12-19/h6-8H,4-5,9-12H2,1-3H3 |
InChI Key |
BRTXDJBLDBQLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


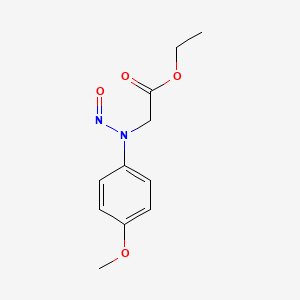



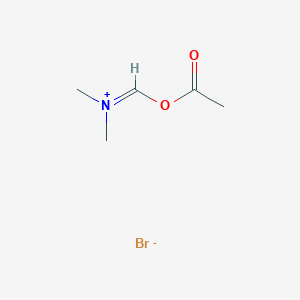
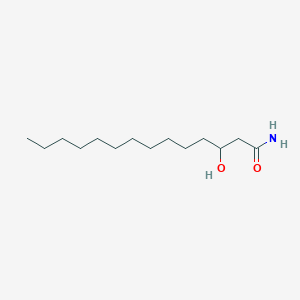
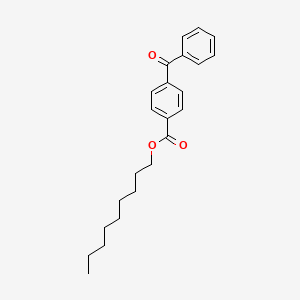



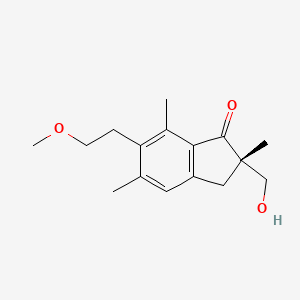
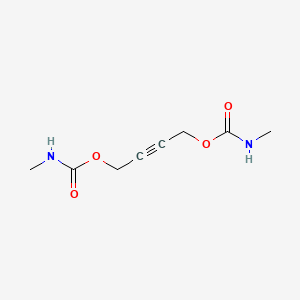
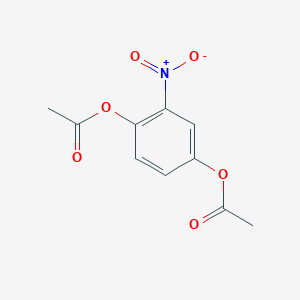
methanone](/img/structure/B14644315.png)
